N-(4-methoxyphenyl)-2-(phenylthio)propanamide
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Overview
Description
N-(4-methoxyphenyl)-2-(phenylthio)propanamide, also known as Methoxyphenylthiopropanamide, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the amide family and has a molecular weight of 301.44 g/mol.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide is not yet fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide is that it is relatively easy to synthesize in the laboratory. Additionally, this compound has been shown to have low toxicity, which makes it a potentially safer alternative to other cancer treatments. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide. One area of interest is in the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, research is needed to explore the potential applications of N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide in other areas of medicine, such as in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide involves the reaction of 4-methoxybenzoyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-bromo-1-phenylethanone to form the final compound.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(phenylthio)propanamidelthiopropanamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. Studies have shown that this compound has anti-tumor properties, which make it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(20-15-6-4-3-5-7-15)16(18)17-13-8-10-14(19-2)11-9-13/h3-12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFGLULUHDSKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(phenylthio)propanamide |
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